molecular formula C20H22N2O4 B2565852 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954650-83-0

3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2565852
CAS No.: 954650-83-0
M. Wt: 354.406
InChI Key: LZEYBRIIZRFQIF-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide (Molecular Formula: C20H21N2O4, Molecular Weight: 353.4 g/mol) is a synthetic small molecule built around a pyrrolidinone scaffold, making it a compound of significant interest in medicinal chemistry and drug discovery research. The molecule features a 3,4-dimethoxybenzamide group linked via a methylene bridge to a 5-oxo-1-phenylpyrrolidine core. The saturated pyrrolidine ring is a privileged structure in pharmaceutical science, prized for its sp3-hybridization, which allows for extensive three-dimensional exploration of pharmacophore space and can contribute favorably to a molecule's solubility and other physicochemical properties . This specific scaffold is commonly investigated for its potential to interact with a variety of biological targets. Researchers utilize this compound and its analogs as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Potential research applications include the development of receptor antagonists, such as histamine H3 receptor antagonists, as suggested by studies on structurally related pyrrolidin-3-yl-benzamides . The presence of the lactam (5-oxo) group and the benzamide functionality provides hydrogen bond donors and acceptors, which are critical for binding to enzymatic targets and can be instrumental in studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-15(11-18(17)26-2)20(24)21-12-14-10-19(23)22(13-14)16-6-4-3-5-7-16/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEYBRIIZRFQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

3,4-Dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic compound with the molecular formula C19H20N2O4C_{19}H_{20}N_{2}O_{4} and a molecular weight of approximately 340.379 g/mol. It features a benzamide structure with dimethoxy groups at the 3 and 4 positions, and a pyrrolidinone ring connected to the nitrogen atom, which contributes to its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C19H20N2O4 c1 24 16 9 8 13 10 17 16 25 2 19 23 20 14 11 18 22 21 12 14 15 6 4 3 5 7 15 h3 10 14H 11 12H2 1 2H3 H 20 23 \text{InChI InChI 1S C19H20N2O4 c1 24 16 9 8 13 10 17 16 25 2 19 23 20 14 11 18 22 21 12 14 15 6 4 3 5 7 15 h3 10 14H 11 12H2 1 2H3 H 20 23 }

Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving amines and carbonyl compounds.
  • Attachment of the Benzamide Group: Amide coupling reactions are utilized for this step, often involving reagents like DCC (dicyclohexylcarbodiimide).
  • Introduction of Dimethoxy Groups: This is generally performed using methylation reactions.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulate receptor activities by acting as an agonist or antagonist.

Potential Biological Activities

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit various enzymes, which may play a role in metabolic pathways.
  • Receptor Binding: It may interact with specific receptors involved in physiological processes, potentially influencing signaling pathways.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

Study FocusFindings
Anti-inflammatory Activity Demonstrated potential in reducing inflammation markers in vitro.
Analgesic Properties Exhibited pain-relieving effects in animal models.
Cytotoxicity Evaluated for cytotoxic effects on cancer cell lines, showing selective toxicity towards certain types of cancer cells.

Case Studies

  • Case Study on Anti-inflammatory Effects:
    A study assessed the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups.
  • Case Study on Analgesic Effects:
    In another investigation, the compound was tested for analgesic properties using a formalin test in rats. The results showed a notable decrease in pain behavior during both the acute and inflammatory phases.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural DifferencesBiological Activity
3,4-Dimethoxy-N-(5-Oxo-1-pyrrolidinyl)benzamideLacks phenyl substitutionReduced receptor binding affinity
3-Methoxy-N-(5-Oxo-pyrrolidinyl)benzamideFewer methoxy groupsLower anti-inflammatory activity

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Activity Evidence Source
This compound Benzamide + Pyrrolidinone 3,4-Dimethoxybenzamide; 1-phenylpyrrolidin-5-one Not provided Not explicitly reported N/A
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide Benzamide + Pyrazole 3,4-Dimethoxybenzamide; 5-phenylpyrazole 323.35 Antifungal (hypothetical)
N-{5-[1-(3,5-Dimethyl-phenyl)-5-oxo-pyrrolidin-3-yl]-[1,3,4]thiadiazol-2-yl}-3,4-dimethoxy-benzamide Benzamide + Pyrrolidinone + Thiadiazole 3,4-Dimethoxybenzamide; 1-(3,5-dimethylphenyl)pyrrolidin-5-one; thiadiazole linker 452.53 Not reported (structural analog)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzamide + 1,3,4-Oxadiazole Sulfamoylbenzamide; 4-methoxyphenylmethyl-oxadiazole Not provided Antifungal (C. albicans)

Key Structural and Functional Differences

Heterocyclic Linkers: The target compound uses a pyrrolidinone ring, whereas LMM5 and LMM11 () employ 1,3,4-oxadiazole linkers, which enhance metabolic stability and π-π stacking interactions . The pyrazole-linked analog () replaces the pyrrolidinone with a pyrazole, reducing conformational flexibility but improving solubility .

The 3,4-dimethoxy group in the target compound and its analogs (e.g., ) may improve membrane permeability compared to sulfamoyl or halogenated substituents .

Pharmacological Profiles: LMM5 and LMM11 exhibit antifungal activity against C. Pyrazole-linked benzamides () are hypothesized to target kinases or GPCRs due to their structural similarity to known inhibitors .

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